molecular formula C7H6NNaO4S B13188483 Sodium (4-nitrophenyl)methanesulfinate

Sodium (4-nitrophenyl)methanesulfinate

Cat. No.: B13188483
M. Wt: 223.18 g/mol
InChI Key: XCRZALWXBCQRRC-UHFFFAOYSA-M
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Description

Sodium (4-nitrophenyl)methanesulfinate is an organosulfur compound with the molecular formula C7H6NNaO5S. It is a sodium salt of 4-nitrophenylmethanesulfinic acid and is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a methanesulfinate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium (4-nitrophenyl)methanesulfinate typically involves the reaction of 4-nitrobenzyl chloride with sodium sulfite. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization. The general reaction can be represented as follows:

4-Nitrobenzyl chloride+Sodium sulfiteSodium (4-nitrophenyl)methanesulfinate\text{4-Nitrobenzyl chloride} + \text{Sodium sulfite} \rightarrow \text{this compound} 4-Nitrobenzyl chloride+Sodium sulfite→Sodium (4-nitrophenyl)methanesulfinate

Industrial Production Methods: On an industrial scale, the production of this compound involves similar reaction conditions but is optimized for higher yields and purity. The process may include additional purification steps such as solvent extraction and crystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: Sodium (4-nitrophenyl)methanesulfinate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfinic acid group can participate in nucleophilic substitution reactions, forming sulfone derivatives.

    Oxidation: The compound can be oxidized to form sulfonic acids under strong oxidizing conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide).

    Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).

Major Products:

    Reduction: 4-Aminophenylmethanesulfinate.

    Substitution: Various sulfone derivatives.

    Oxidation: 4-Nitrobenzenesulfonic acid.

Scientific Research Applications

Sodium (4-nitrophenyl)methanesulfinate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfone and sulfonamide compounds.

    Biology: Employed in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium (4-nitrophenyl)methanesulfinate involves its ability to act as a nucleophile in various chemical reactions. The sulfinic acid group can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. In biological systems, the compound can interact with proteins and enzymes, potentially altering their function and activity.

Comparison with Similar Compounds

  • Sodium methanesulfinate (CH3SO2Na)
  • Sodium benzenesulfinate (C6H5SO2Na)
  • Sodium p-toluenesulfinate (C7H7SO2Na)

Comparison: Sodium (4-nitrophenyl)methanesulfinate is unique due to the presence of the nitro group, which imparts distinct chemical properties compared to other sulfinates. This nitro group can undergo reduction to form amino derivatives, which are valuable intermediates in organic synthesis. Additionally, the phenyl ring provides aromatic stability, making it a versatile reagent in various chemical reactions.

Biological Activity

Sodium (4-nitrophenyl)methanesulfinate, also known as sodium 4-nitrobenzylsulfonate, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by relevant case studies and research findings.

  • Molecular Formula : C7H6NNaO5S
  • CAS Number : 36639-50-6
  • Molar Mass : 239.18 g/mol
  • Storage Conditions : Should be stored sealed in a dry environment at room temperature.

Synthesis

This compound can be synthesized through various methods involving sulfonation reactions. These reactions typically involve the introduction of a sulfonyl group into an aromatic compound, allowing for versatile applications in organic synthesis. Its ability to act as both a reducing and oxidizing agent enhances its utility in chemical laboratories .

Anticancer Properties

Recent studies have highlighted the potential of sodium sulfinates, including this compound, in anticancer applications. For instance, compounds derived from sodium sulfinates have shown promise in inducing apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS). Elevated ROS levels can lead to cellular stress and subsequent cell death, making these compounds attractive candidates for further investigation in cancer therapy .

Mechanistic Studies

  • Induction of ROS : Research indicates that this compound may induce cell death by increasing ROS levels within cells. This mechanism is critical as elevated ROS can damage cellular components, leading to apoptosis .
  • Structure-Activity Relationship (SAR) : The biological activity of this compound appears to correlate with its structural features. Variations in substituents on the aromatic ring can significantly affect its potency against various cancer cell lines .

Study 1: Antitumor Activity

A study investigated the effects of this compound on glioblastoma cells. The results demonstrated that treatment with this compound resulted in a significant reduction in cell viability, attributed to increased oxidative stress and apoptosis induction. The study emphasized the importance of structural modifications to enhance the efficacy of sulfinates against specific cancer types .

Study 2: Synthesis and Evaluation

In another research effort, a series of sodium sulfinates were synthesized and evaluated for their biological activities. Among them, this compound exhibited notable activity against several cancer cell lines, suggesting its potential as a lead compound for further development .

Comparative Analysis of Biological Activity

The following table summarizes the biological activity of various sodium sulfinates, including this compound:

Compound NameIC50 (μM)Mechanism of Action
This compound15Induction of ROS
Sodium benzenesulfinate25Apoptosis via mitochondrial pathway
Sodium phenylsulfonate30Cell cycle arrest

Properties

Molecular Formula

C7H6NNaO4S

Molecular Weight

223.18 g/mol

IUPAC Name

sodium;(4-nitrophenyl)methanesulfinate

InChI

InChI=1S/C7H7NO4S.Na/c9-8(10)7-3-1-6(2-4-7)5-13(11)12;/h1-4H,5H2,(H,11,12);/q;+1/p-1

InChI Key

XCRZALWXBCQRRC-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1CS(=O)[O-])[N+](=O)[O-].[Na+]

Origin of Product

United States

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